ethyl 2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanoate
Description
Ethyl 2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanoate is a chemical compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
IUPAC Name |
ethyl 2-(1-phenyltetrazol-5-yl)sulfanylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c1-3-18-11(17)9(2)19-12-13-14-15-16(12)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSJOKGWFHKQTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NN=NN1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanoate typically involves the reaction of ethyl 2-bromo-2-phenylpropanoate with sodium azide to form the tetrazole ring. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and at elevated temperatures to facilitate the formation of the tetrazole ring. The resulting intermediate is then treated with thiol reagents to introduce the sulfanyl group, followed by esterification to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the tetrazole ring can be reduced to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Ethyl 2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as a stabilizer in photographic processes.
Mechanism of Action
The mechanism of action of ethyl 2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in inflammatory and pain pathways.
Pathways Involved: It modulates the activity of cyclooxygenase enzymes and inhibits the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(1-phenyl-1H-1,2,3-triazol-5-yl)sulfanyl]propanoate
- Ethyl 2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]propanoate
- Ethyl 2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)thio]acetate
Uniqueness
Ethyl 2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanoate is unique due to its specific combination of the tetrazole ring and the sulfanyl group, which imparts distinct chemical and biological properties. This combination enhances its stability and bioavailability compared to similar compounds .
Biological Activity
Ethyl 2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanoate is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.
Chemical Structure and Synthesis
The compound can be represented by the following molecular structure:
- Molecular Formula : C13H14N4OS
- Molecular Weight : 278.34 g/mol
The synthesis of this compound typically involves the reaction of ethyl propanoate with a phenyl-substituted tetrazole derivative in the presence of a suitable catalyst. The synthesis pathway can be summarized as follows:
- Formation of Tetrazole : The initial step involves creating the tetrazole ring through cyclization reactions.
- Substitution Reaction : The sulfanyl group is introduced via nucleophilic substitution.
- Esterification : Finally, ethyl propanoate is reacted to form the ester linkage.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various bacterial strains. Studies have shown that compounds containing tetrazole rings exhibit significant antibacterial activity due to their ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic processes.
Table 1: Antimicrobial Activity Against Selected Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
Anticancer Activity
Recent studies have indicated that this compound exhibits anticancer properties. Research has demonstrated its efficacy in inhibiting cancer cell proliferation in various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study conducted on human breast cancer (MCF7) and lung cancer (A549) cell lines revealed that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 values were determined as follows:
| Cell Line | IC50 (μM) |
|---|---|
| MCF7 | 15 |
| A549 | 20 |
The proposed mechanism of action for the anticancer activity involves the induction of apoptosis through the activation of caspase pathways and the inhibition of cell cycle progression. Molecular docking studies suggest that this compound interacts with key proteins involved in cell growth regulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
